



# Application Note: Quantification of Nitroxazepine Hydrochloride in Tablets by RP-HPLC

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Compound of Interest		
Compound Name:	Nitroxazepine hydrochloride	
Cat. No.:	B101019	Get Quote

#### Abstract

This application note details a simple, sensitive, and validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Nitroxazepine Hydrochloride** in pharmaceutical tablet formulations. The method employs a C18 column with a mobile phase of Phosphate buffer and Acetonitrile (70:30 v/v), with UV detection at 265 nm. This procedure has been validated according to ICH guidelines and is demonstrated to be accurate, precise, and robust, making it suitable for routine quality control analysis.[1]

#### Introduction

Nitroxazepine Hydrochloride is a tricyclic antidepressant used in the treatment of depression. [1] Ensuring the correct dosage and quality of the active pharmaceutical ingredient (API) in tablet form is critical for patient safety and therapeutic efficacy. This document provides a detailed protocol for an RP-HPLC method that reliably quantifies Nitroxazepine Hydrochloride, separating it from common tablet excipients. The method has been validated for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose. [1][2][3]

Instrumentation and Materials



- Instrumentation:
  - High-Performance Liquid Chromatograph (e.g., Shimadzu Class VP series) equipped with a UV detector and LC-10AT VP pumps.[1]
  - Data acquisition and processing software (e.g., Spincotech).[1]
- Analytical Column:
  - Phenomenex C18 column (250 mm x 4.6 mm, 5 μm particle size).[1]
- Reagents and Materials:
  - Nitroxazepine Hydrochloride Reference Standard
  - Acetonitrile (HPLC Grade)
  - Potassium Dihydrogen Orthophosphate (AR Grade)
  - Triethylamine (AR Grade)
  - Orthophosphoric Acid (AR Grade)
  - Water (HPLC Grade)
  - 0.45 μm Nylon Membrane Filter[1]
  - 0.45 μm Syringe Filter[1]

**Chromatographic Conditions** 

The chromatographic parameters for the analysis are summarized in the table below.



Parameter	Value
Stationary Phase	Phenomenex C18 (250 x 4.6 mm, 5 μm)[1]
Mobile Phase	Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v)[1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	265 nm[1]
Injection Volume	20 μL[1]
Column Temperature	Ambient[1]
Run Time	Approx. 10 minutes
Retention Time (Rt)	~6.97 min[1]

## Experimental Protocols Mobile Phase Preparation (Phosphate Buffer: Acetonitrile 70:30)

- Prepare Phosphate Buffer (10mM, pH 3.5):
  - Accurately weigh 0.68 g of Potassium Dihydrogen Orthophosphate and dissolve it in 500 mL of HPLC grade water.[1]
  - Add 2 mL of Triethylamine to the solution.[1]
  - Adjust the pH to 3.5 using Orthophosphoric Acid.[1]
- Prepare Mobile Phase:
  - Mix the prepared Phosphate Buffer and Acetonitrile in a 70:30 (v/v) ratio.[1]
  - Filter the resulting mobile phase through a 0.45 μm nylon membrane filter.[1]
  - Degas the mobile phase by sonication for at least 15 minutes before use.



## **Standard Solution Preparation**

- Primary Stock Solution (1000 µg/mL):
  - Accurately weigh approximately 50 mg of Nitroxazepine Hydrochloride reference standard.[1]
  - Transfer it to a 50 mL volumetric flask.
  - Dissolve and dilute to the mark with the mobile phase.[1]
- Working Standard Solutions (for Linearity Curve):
  - From the primary stock solution, prepare a series of dilutions using the mobile phase to obtain concentrations of 10, 15, 20, 25, and 30 µg/mL.[1] These solutions are used to establish the calibration curve.

### **Sample Preparation (from Tablets)**

- · Initial Weighing and Powdering:
  - Weigh 20 Nitroxazepine Hydrochloride tablets and calculate their average weight.[1]
  - Finely powder the tablets using a mortar and pestle.
- Sample Stock Solution (1000 μg/mL):
  - Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Nitroxazepine
     Hydrochloride.[1]
  - Transfer the powder to a 100 mL volumetric flask.[1]
  - Add approximately 60 mL of the diluent (mobile phase) and sonicate for 30 minutes, with intermittent shaking, to ensure complete dissolution of the API.[1]
  - Allow the solution to cool to room temperature and make up the volume to 100 mL with the diluent.[1]
- Final Sample Solution:

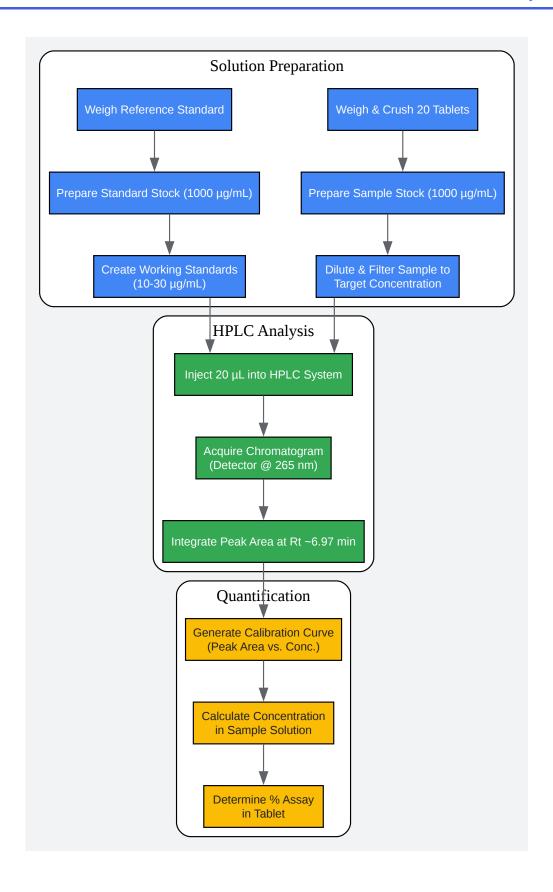
## Methodological & Application



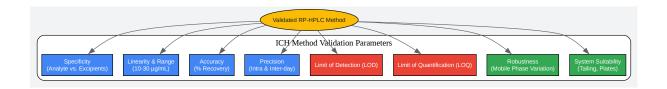


- $\circ$  Filter the solution through a 0.45  $\mu m$  syringe filter to remove any undissolved excipients.[1]
- Accurately dilute the filtered solution with the mobile phase to a final target concentration within the linearity range of the method (e.g., 20 µg/mL).









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#### References

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